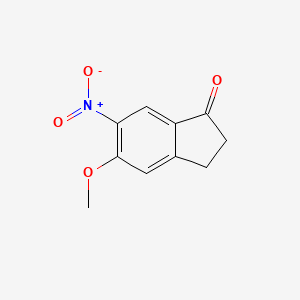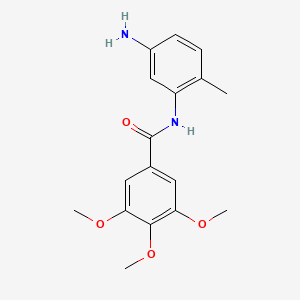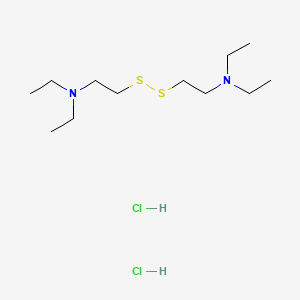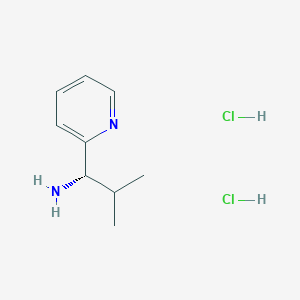![molecular formula C30H20N2 B3117232 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 222044-88-4](/img/structure/B3117232.png)
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole
説明
Molecular Structure Analysis
The molecular structure of 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole consists of a fused indole and carbazole ring system. The phenyl groups at positions 11 and 12 contribute to its aromatic character. The planar arrangement of the donor units (carbazole and indole) enhances its electron-donating ability and hole-transporting properties .
科学的研究の応用
Synthetic Methods and Chemical Properties
Research has developed various synthetic pathways for creating 11,12-dihydroindolo[2,3-a]carbazole derivatives, which are crucial for further applications in material science and organic electronics. For instance, a study by Irgashev et al. (2018) presents an improved protocol for synthesizing 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dyhydroindolo[3,2-b]carbazoles, showcasing methods for creating complex molecules with potential in electronic applications (Irgashev et al., 2018).
Photophysical and Electrochemical Properties
The study of the photophysical and electrochemical properties of indolo[3,2-b]carbazole derivatives has been a significant area of interest. Zhao et al. (2007) designed and synthesized triphenylamine-substituted indolo[3,2-b]carbazole compounds, revealing their potential as hole-transporting materials for organic light-emitting diodes (OLEDs) due to their excellent optical and electrochemical properties (Zhao et al., 2007).
Organic Electronics and OLEDs
A notable application of 11,12-dihydroindolo[2,3-a]carbazole derivatives is in the field of organic electronics, particularly in the development of OLEDs. Yang et al. (2021) synthesized new indolo[3,2-b]carbazole derivatives containing imidazole-derived moieties for highly efficient blue OLEDs, demonstrating the compounds' utility in improving the performance of light-emitting devices (Yang et al., 2021).
Solar Cell Applications
The exploration of indolo[2,3-a]carbazole derivatives in dye-sensitized solar cells (DSCs) showcases their potential in renewable energy technologies. Tian et al. (2015) synthesized D–A–π–A configuration metal-free organic sensitizers based on dihydroindolo[2,3-b]carbazole for DSCs, achieving high conversion efficiencies due to the novel structural designs of the sensitizers (Tian et al., 2015).
Material Science and Coordination Polymers
Indolo[3,2-b]carbazole derivatives have also found applications in the synthesis of coordination polymers with promising fluorescent properties. Khan et al. (2018) reported the synthesis of indolo[3,2-b]carbazole-based metal–organic coordination polymers with linker-based blue fluorescence, indicating their potential use in sensing and optoelectronic devices (Khan et al., 2018).
特性
IUPAC Name |
11,12-diphenylindolo[2,3-a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-3-11-21(12-4-1)31-27-17-9-7-15-23(27)25-19-20-26-24-16-8-10-18-28(24)32(30(26)29(25)31)22-13-5-2-6-14-22/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCOBMXLSOVHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=CC=CC=C6N5C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)







![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)